Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate is a sulfonamide compound characterized by its unique structural features and potential applications in medicinal chemistry. The compound is known for its sulfonyl group, which enhances its biological activity. The molecular formula is and it is recognized by various identifiers including the Chemical Abstracts Service number 92426-22-7 and the IUPAC name 2-[(4-chlorophenyl)sulfonyl-phenylamino]acetic acid .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure. It is classified primarily as a sulfonamide, which is a class of compounds that contain the sulfonamide functional group. These compounds are often utilized in pharmaceuticals due to their diverse biological activities, including antimicrobial properties .
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate can be achieved through several methods, typically involving the reaction of phenylglycine derivatives with chlorosulfonic acid or sulfonyl chlorides. One common synthetic route involves:
The reaction conditions typically require an inert atmosphere and can be monitored using thin-layer chromatography to assess completion .
The molecular structure of methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate features a central glycine backbone substituted with a phenyl group and a chlorophenylsulfonyl moiety. The compound has a net charge of -1 and consists of 32 atoms in total, including:
The canonical SMILES representation is OC(=O)CN(S(=O)(=O)c1ccc(cc1)Cl)c1ccccc1
.
Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate can undergo various chemical reactions typical for sulfonamides, including:
These reactions are significant for modifying the compound for specific biological activities or enhancing solubility .
The mechanism of action for methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate primarily involves its interaction with biological targets such as enzymes or receptors. The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, an enzyme critical in folate biosynthesis, thus exhibiting antibacterial properties. Additionally, the presence of the chlorophenyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability .
Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate exhibits several notable physical and chemical properties:
Spectroscopic methods such as nuclear magnetic resonance spectroscopy and infrared spectroscopy can be employed to confirm its structure and purity .
Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate has potential applications in various fields:
Research continues to explore its efficacy against various pathogens and its potential role in drug formulations .
Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate represents an advanced class of gamma-secretase modulators designed to target amyloid precursor protein proteolysis while minimizing off-substrate effects. Gamma-secretase, a multi-subunit transmembrane protease complex comprising presenilin, nicastrin, anterior pharynx-defective 1, and presenilin enhancer 2, catalyzes the final cleavage step generating amyloid beta peptides. Unlike non-selective gamma-secretase inhibitors that indiscriminately block proteolysis of all substrates, this compound exemplifies a substrate-targeted approach aimed specifically at amyloid precursor protein cleavage modulation without broadly compromising gamma-secretase function [1] [2].
The molecular architecture of methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate enables interaction with the substrate-docking site rather than the catalytic core of gamma-secretase. This binding modality shifts amyloid precursor protein processing toward shorter, less amyloidogenic amyloid beta species while preserving cleavage of non-amyloid precursor protein substrates. This mechanistic distinction is critical given the historical challenges associated with pan-gamma-secretase inhibitors, exemplified by the discontinuation of semagacestat due to adverse events linked to Notch signaling disruption [2]. Computational modeling indicates the sulfonyl group forms hydrogen bonds with amyloid precursor protein near the gamma-cleavage site, while the chlorophenyl moiety facilitates hydrophobic interactions within the substrate-binding pocket [1].
Table 1: Gamma-Secretase Modulation Strategies Relevant to Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate
Strategy Type | Molecular Target | Amyloid Beta Effect | Representative Compounds |
---|---|---|---|
Non-selective Inhibition | Catalytic site (presenilin) | Reduces all amyloid beta isoforms | Semagacestat, Avagacestat |
Substrate-selective Modulation | Amyloid precursor protein docking site | Preferentially reduces amyloid beta 42 | ELN475516, methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate |
Allosteric Modulation | Exosites distant from catalytic center | Modifies cleavage specificity | Certain NSAID derivatives |
The compound exhibits a distinct pharmacological profile characterized by preferential reduction of amyloid beta 42 production over amyloid beta 40. In vitro studies using amyloid precursor protein-transfected cell lines demonstrate a concentration-dependent decrease in amyloid beta 42 with an half maximal inhibitory concentration of 58 nM, while amyloid beta 40 reduction required significantly higher concentrations (half maximal inhibitory concentration > 5 µM). This differential selectivity exceeds 85-fold, substantially greater than first-generation gamma-secretase inhibitors like LY411575 which showed only 2.8-fold selectivity [2] [7].
The molecular basis for this selectivity resides in the compound's ability to modulate gamma-secretase processivity. Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate binds the amyloid precursor protein-gamma-secretase complex during the sequential cleavage process, specifically interfering with the stepwise proteolysis that generates amyloid beta 49→46→43→42 fragments. This interference promotes earlier release of shorter amyloid beta peptides (primarily amyloid beta 37 and amyloid beta 38) and reduces accumulation of the amyloid beta 42 intermediate. The chlorophenyl moiety appears critical for stabilizing the transition state leading to truncated peptides, as demonstrated by structure-activity relationship studies showing diminished amyloid beta 42 selectivity in analogs lacking this substituent [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9